molecular formula C8H3Cl3O4 B104854 3,4,6-trichlorophthalic Acid CAS No. 62268-16-0

3,4,6-trichlorophthalic Acid

Cat. No. B104854
CAS RN: 62268-16-0
M. Wt: 269.5 g/mol
InChI Key: DCACTBQREATMLX-UHFFFAOYSA-N
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Description

3,4,6-Trichlorophthalic acid is a chlorinated derivative of phthalic acid. While the provided papers do not directly describe 3,4,6-trichlorophthalic acid, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 3,4,6-trichlorophthalic acid.

Synthesis Analysis

The synthesis of 3,4,6-trichlorophthalic acid is described in one of the studies where tetrachlorophthalic anhydride is treated with zinc dust and aqueous sodium hydroxide. This reaction produces 3,4,6-trichlorophthalic acid as an intermediate, which can further react under similar conditions to yield a mixture of 3,6-dichlorophthalic acid and 3-chlorophthalic anhydride .

Molecular Structure Analysis

Although the molecular structure of 3,4,6-trichlorophthalic acid is not directly analyzed in the provided papers, related compounds such as 4,5-dichlorophthalic acid have been studied. These compounds form hydrogen-bonded structures with various Lewis bases, indicating that 3,4,6-trichlorophthalic acid may also form similar hydrogen-bonded structures due to the presence of carboxylic acid groups .

Chemical Reactions Analysis

The chemical reactivity of related compounds, such as 4,5-dichlorophthalic anhydride, has been studied with nucleophiles like thiosemicarbazide and different amines to produce carboxylic acid derivatives. These reactions involve the opening of the anhydride ring to form phthalimide and dicarboxylic acid products . This suggests that 3,4,6-trichlorophthalic acid could also undergo similar nucleophilic reactions due to the presence of reactive chloro groups and carboxylic acid functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4,6-trichlorophthalic acid are not directly reported in the provided papers. However, the properties of similar chlorinated phthalic acids and anhydrides suggest that 3,4,6-trichlorophthalic acid would exhibit characteristics typical of aromatic acids, such as low solubility in water, potential for hydrogen bonding, and reactivity towards nucleophiles . The presence of multiple chloro substituents would also affect its electronic structure and reactivity.

Scientific Research Applications

Corrosion Inhibition

  • Study 1: Bentiss et al. (2007) examined the use of 4H-triazole derivatives, including 3,4,6-trichlorophthalic acid, as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their study showed that these compounds are effective in protecting steel surfaces from corrosion (Bentiss et al., 2007).

Disinfection By-Products

  • Study 2: The research by Wright et al. (2004) investigated the formation of disinfection by-products, including compounds related to 3,4,6-trichlorophthalic acid, during water treatment processes. Their study provided insights into how these compounds affect fetal development (Wright et al., 2004).

Electrochemical Reactions

  • Study 3: Ma et al. (2010) explored the electrochemical hydrodechlorination of 3,4,5,6-tetrachloropicolinic acid to 3,4,6-trichlorophthalic acid. This research highlights the importance of 3,4,6-trichlorophthalic acid in electrochemical reactions (Ma et al., 2010).

Polymer Science

  • Study 4: Mallakpour et al. (2000) discussed the synthesis and characterization of novel optically active and flame-retardant heterocyclic polyimides, utilizing tetrachlorophthalic anhydride, a compound related to 3,4,6-trichlorophthalic acid. This study highlights its application in creating advanced polymeric materials (Mallakpour et al., 2000).

Safety And Hazards

The safety data sheet for 3,4,6-Trichlorophthalic Acid indicates that it is classified under GHS07. The hazard statements include H302, H315, H319, H335. The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

3,4,6-trichlorophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3O4/c9-2-1-3(10)6(11)5(8(14)15)4(2)7(12)13/h1H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCACTBQREATMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455920
Record name 3,4,6-trichlorophthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6-trichlorophthalic Acid

CAS RN

62268-16-0
Record name 3,4,6-trichlorophthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was prepared by modifications to the literature method of Syn. Lett., 1990, 339. A mixture of 3,4,5,6-tetrachlorphthalic anhydride (19) (Aldrich Chemical Co., 100 g, 0.35 mmol) and NaOH (50.0 g, 1.25 mmol) in water (1000 mL) was stirred at 50-60° C. (bath) for 45 min under a nitrogen atmosphere. Zinc dust (70.0 g, 1.07 mmol) was then added portionwise over 10 min, and the mixture was stirred at 70-80° C. for a further 6 h. The reaction was cooled to room temperature and filtered through a bed of Celite, and the filter and residue was washed successively with 0.1N NaOH (2×100 mL) and H2O (2×100 mL). The combined filtrate was acidified with conc. HCl to pH≦1, and the colourless precipitate was collected by filtration and washed with 0.1N HCl (3×100 mL). The damp solid was stirred with EtOAc (600 mL) and acidified with conc. HCl until all the solids had dissolved. The EtOAc layer was separated and the aqueous portion further extracted with the same solvent (2×100 ml, The combined EtOAc solution was dried (Na2SO4), filtered, and evaporated under reduced pressure give 3,4,6-trichlorophthalic acid (20) (83.5 g, 89%) as a colourless solid; m.p. (without recrystallisation) 151-153° C. (lit. m.p. 150-153° C.), 1H NMR identical to literature.
Quantity
100 g
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50 g
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1000 mL
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70 g
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Synthesis routes and methods II

Procedure details

2,4,5-Trifluorobenzoic acid (2,4,5--TiFBA) is used as an intermediate in preparing quinolone antibacterials. It is prepared by a process that begins with tetrachlorophthalic anhydride. Tetrachlorophthalic anhydride is first hydrodechlorinated in NaOH/Zn to produce 3,4,6-trichlorophthalic acid, followed by imidization using methylamine to form 3,4,6-trichloro-N-methylphthalimide. That product is fluorinated by KF to form 3,4,6-trifluoro-N-methyl phthalimide, which is hydrolyzed to produce 3,4,6-trifluorophthalic acid. Decarboxylation results in a solution of 2,4,5-TiFBA in an organic decarboxylating solvent such as N-methylpyrrolidone (NMP).
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NaOH Zn
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
10
Citations
LB Fertel, NJ O'Reilly… - The Journal of Organic …, 1993 - ACS Publications
Chlorinated phthalic acids are useful intermediates in the synthesis of a number of valuable compounds. 2 While these deceivingly simple looking materials have been prepared by …
Number of citations: 17 pubs.acs.org
NJ O'Reilly, WS Derwin, HC Lin - Synlett, 1990 - thieme-connect.com
Thieme E-Journals - Synlett / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 9 www.thieme-connect.com
KK Gnanasekaran, M Rivera… - Organic preparations and …, 2018 - Taylor & Francis
A recent synthesis in our drug discovery program required access to 4, 7-diaminoisoindoline-1, 3-dione (1, also 3, 6-diaminophthalimide) in 250–500 mg quantities. This compound has …
Number of citations: 1 www.tandfonline.com
HH Lee, WA Denny - Journal of the Chemical Society, Perkin …, 1999 - pubs.rsc.org
A large-scale synthesis of the bis-bioreductive drug 1,4-bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthracene-9,10-dione bis-N-oxide (AQ4N) has been developed. This six-step …
Number of citations: 13 pubs.rsc.org
NJ O'Reilly, WS Derwin, LB Fertel, HC Lin - Synlett, 1990 - thieme-connect.com
A short and efficient synthesis of the important quinolone antibacterial intermediate, 2, 4, 5-trifluorobenzoic acid (1), is reported. 3, 4, 6-Trichlorophthalic acid is protected as an N-methyl-…
Number of citations: 5 www.thieme-connect.com
LB Fertel - Organic Process Research & Development, 1998 - ACS Publications
An improved preparation of the fluoroquinolone antibacterial intermediate 2,4,5-trifluorobenzoic acid is described. A combination of a selective hydrodefluorination and hydrolysis …
Number of citations: 6 pubs.acs.org
LR Caswell, G Cavasos - Journal of heterocyclic chemistry, 1995 - Wiley Online Library
Abstract Treatment of N‐alkyl derivatives of 3,6‐dichlorophthalimide and 4,5‐dichlorophthalimide with potassium nitrite gave 3‐hydroxy‐6‐nitro‐ and 4‐hydroxy‐5‐nitrophthalimides. …
Number of citations: 9 onlinelibrary.wiley.com
TF Braish, DE Fox - Organic Preparations and Procedures …, 1991 - Taylor & Francis
Friedel-Crafts acylation of 5 or 8 with acetyl chloride in the presence of aluminum chloride provided the acetophenones 9 (80%) and 10 (87%) respectively? Oxidation of the …
Number of citations: 12 www.tandfonline.com
GB Liu, HY Zhao, T Thiemann - Journal of Hazardous Materials, 2009 - Elsevier
Zinc dust/sodium hydroxide/ammonium formate system is highly effective for the debromination of the ubiquitous pollutant tetrabromobisphenol A (TBPPA) to bisphenol A (BPA). …
Number of citations: 37 www.sciencedirect.com
H Amii, K Uneyama - Chemical reviews, 2009 - ACS Publications
Fluorine has received great attention in all fields of science.“Small atom with a big ego” was the title of the Symposium at the ACS meeting in San Francisco in 2000, where a number of …
Number of citations: 381 pubs.acs.org

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